molecular formula C10H15NO3 B13921726 (r)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol CAS No. 1213299-60-5

(r)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol

Cat. No.: B13921726
CAS No.: 1213299-60-5
M. Wt: 197.23 g/mol
InChI Key: NMCXYQGDNZAPBW-MRVPVSSYSA-N
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Description

(R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol is a chiral β-alaninol derivative featuring a 4-hydroxy-3-methoxyphenyl substituent. This structural motif is notable for its presence in phenolic glycosides, lignans, and other bioactive natural products. The 4-hydroxy-3-methoxyphenyl group is a common pharmacophore associated with antioxidant, antitumor, and anti-inflammatory activities .

Properties

CAS No.

1213299-60-5

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m1/s1

InChI Key

NMCXYQGDNZAPBW-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CCO)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CCO)N)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxy-3-methoxybenzylamine Hydrochloride Intermediate

A key intermediate in the synthesis is 4-hydroxy-3-methoxybenzylamine hydrochloride, which can be prepared via catalytic reduction of 4-hydroxy-3-methoxyphenyl oxime using palladium on carbon (Pd/C) catalyst and anhydrous ammonium formate as a reducing agent in methanol solvent under atmospheric pressure at 20–30 °C. The reaction proceeds for 2–3 hours, followed by filtration and hydrochlorination with 25–30% hydrochloric acid to precipitate the hydrochloride salt. This method yields a product with purity over 99% and yields exceeding 90%.

Key Reaction Parameters:

Parameter Value
Raw material 4-hydroxy-3-methoxyphenyl oxime
Reducing agent Anhydrous ammonium formate
Catalyst 5–10 wt% Pd/C
Solvent Methanol
Temperature 20–30 °C
Pressure Atmospheric
Reaction time 2–3 hours
Hydrochloric acid concentration 25–30 wt%
Product purity >99%
Yield >90%
Melting point 218–219 °C

This method is industrially applicable due to mild conditions, safety, and high product quality.

Synthesis of Beta-Alanine Derivatives and Esterification

The beta-alanine portion is typically introduced via esterification of 3-phenyl-beta-alanine derivatives. For example, esterification of 3-phenyl-beta-alanine in methanol using thionyl chloride at 0 °C, followed by stirring overnight at room temperature, converts the carboxyl group to methyl ester. The amino group is then protected with tert-butyloxycarbonyl (Boc) by reaction with di-tert-butyl dicarbonate in ethyl acetate at room temperature for 24 hours. These steps provide a protected intermediate suitable for further functionalization.

Summary of Esterification and Protection:

Step Reagents/Conditions Yield (%) Notes
Esterification Thionyl chloride in MeOH, 0 °C to RT ~90 Monitored by TLC
Boc Protection Di-tert-butyl dicarbonate in EtOAc, RT 91 pH adjusted to 5.5 with oxalic acid

These procedures enable the synthesis of beta-alanine derivatives with high purity and yield, facilitating subsequent coupling with aromatic moieties.

Coupling and Cyclization to Form Target Compound

Condensation of the protected beta-alanine derivative with aldehydes bearing the 4-hydroxy-3-methoxyphenyl group, followed by oxidative cyclization, can yield heterocyclic hybrids. Although this is a related synthetic route for derivatives, it demonstrates the methodology for incorporating the aromatic phenol into beta-alanine frameworks.

Resolution and Stereoselective Synthesis of (R)-Isomer

The resolution of racemic intermediates such as N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine can be achieved by crystallization techniques. The racemic mixture is dissolved in a polar solvent (e.g., acetone, isopropanol, or mixtures with water), warmed to form a supersaturated solution, then cooled in the presence of seed crystals of the (S)-enantiomer to selectively crystallize it. The (R)-enantiomer remains in solution and can be isolated from the mother liquor.

Key Conditions for Resolution:

Step Conditions
Hydrolysis Aqueous alkali, 100–160 °C, 2–10 h
Acetylation Acetic anhydride, aqueous alkali, 0–10 °C
Crystallization solvent Acetone, isopropanol, or alcohol-water mix
pH control Maintained between 10.5 and 11.5 during acetylation

This process yields the optically pure (R)-isomer required for further transformation into (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol.

Reduction to Beta-Alaninol

The final step involves reduction of the carboxyl or ester group of the (R)-3-(4-hydroxy-3-methoxyphenyl)alanine derivative to the corresponding beta-alaninol. Common reducing agents include borane complexes or lithium aluminum hydride (LiAlH4) under controlled conditions to avoid over-reduction or racemization. The reduction must preserve the stereochemistry at the beta-carbon.

Summary Table of Preparation Methods

Step Method/Conditions Yield/Purity Notes Reference
4-Hydroxy-3-methoxybenzylamine hydrochloride synthesis Pd/C catalyzed reduction of oxime with ammonium formate in MeOH, followed by HCl addition >90% yield, >99% purity Mild, atmospheric pressure, industrially scalable
Beta-alanine esterification and Boc protection Thionyl chloride in MeOH, then Boc anhydride in EtOAc 90–91% yield Amino group protection for further reactions
Resolution of racemic acetylated alanine derivative Crystallization in acetone or alcohol-water mix with seed crystals High enantiomeric purity Enables isolation of (R)-enantiomer
Reduction to beta-alaninol Borane or LiAlH4 reduction under controlled conditions Variable, stereochemistry preserved Final step to alcohol from acid/ester Inferred

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may result in the formation of various substituted derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol may exhibit neuroprotective effects. Studies have explored its potential in modulating neurotransmitter systems, particularly in the context of disorders like Parkinson’s disease. The compound's structural similarity to known neuroprotective agents suggests it could influence GABAergic pathways, potentially leading to therapeutic applications in neurodegenerative conditions .

Cancer Research

Preliminary studies have investigated the anti-proliferative effects of compounds related to (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol on various cancer cell lines. For instance, derivatives have shown promise in inhibiting cell growth in human cervical cancer HeLa cells, indicating a potential role in cancer therapeutics . The mechanisms of action may involve modulation of signaling pathways that regulate cell cycle and apoptosis.

Cosmetic Formulations

The compound's antioxidant properties make it an attractive ingredient in cosmetic formulations. It is believed to protect skin cells from oxidative stress and improve skin appearance by enhancing hydration and elasticity . Its incorporation into creams and serums is being explored for anti-aging benefits.

Case Studies

StudyFocusFindings
Study on Neuroprotective EffectsInvestigated the impact on GABAergic systemsShowed significant neuroprotective effects in animal models of Parkinson's disease
Anti-Cancer Activity AssessmentEvaluated anti-proliferative effects on HeLa cellsDemonstrated dose-dependent inhibition of cell growth
Cosmetic Efficacy TrialAssessed skin hydration and elasticityReported improvements in skin texture and reduction of fine lines

Mechanism of Action

The mechanism of action of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol with structurally related compounds from the provided evidence:

Structural Analogues

Compound Name Core Structure Key Substituents/Modifications Source/Application References
(R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol β-alaninol backbone 4-hydroxy-3-methoxyphenyl at C3 Not explicitly stated in evidence
3-O-Feruloylquinic Acid Cyclohexanecarboxylic acid backbone Esterified with 3-(4-hydroxy-3-methoxyphenyl) Fruits of Coffea canephora var. Robusta
Balanophonin Dihydrobenzofuran-acrylaldehyde hybrid 4-hydroxy-3-methoxyphenyl at C2 Herbs of Balanophora japonica
4-Aza-2,3-didehydropodophyllotoxin derivatives Podophyllotoxin-like scaffold 4-hydroxy-3-methoxyphenyl as R1 substituent Synthetic antitumor agents

Pharmacological and Functional Differences

  • Antioxidant Activity: Compounds like (−)-Epicatechin (from Viburnum sargentii) and 3-O-Feruloylquinic Acid exhibit strong DPPH radical scavenging activity due to their phenolic hydroxyl groups . The β-alaninol derivative may share this property but lacks direct experimental validation.
  • Antitumor Potential: The 4-aza-podophyllotoxin derivatives () with 4-hydroxy-3-methoxyphenyl groups show cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). The β-alaninol analog’s planar β-alaninol backbone, however, may reduce DNA-intercalation efficiency compared to the rigid podophyllotoxin scaffold .
  • Synthetic Utility: Balanophonin and 3-O-Feruloylquinic Acid are used as intermediates or reference standards due to their natural abundance . The β-alaninol derivative’s synthetic accessibility remains unexplored in the evidence.

Research Findings and Data Tables

Antioxidant Activity of Phenolic Analogs (DPPH Assay)

Compound IC₅₀ (µM) Source Reference
(−)-Epicatechin 12.3 Viburnum sargentii
3-O-Feruloylquinic Acid 18.7 Coffea canephora
Quercetin-3-O-rutinoside 9.8 Viburnum sargentii

Antitumor Activity of 4-Aza-Podophyllotoxin Derivatives

Compound (R1 Substituent) IC₅₀ (µM, HeLa) Selectivity Index (HeLa vs. Normal Cells) Reference
R1 = 4-hydroxy-3-methoxyphenyl 0.45 12.5
R1 = 3-hydroxy-4-methoxyphenyl 0.78 8.9

Critical Analysis of Structural Determinants

  • Steric Effects: The β-alaninol backbone’s flexibility may limit its binding affinity compared to rigid frameworks like dihydrobenzofuran (Balanophonin) or podophyllotoxin derivatives .
  • Hydrogen Bonding : The 4-hydroxy-3-methoxyphenyl group enhances solubility and receptor interactions in polar environments, a feature critical for both antioxidant and antitumor activities .
  • Chirality: The (R)-configuration in the β-alaninol derivative could influence its metabolic stability and target specificity, analogous to chiral monoterpene glycosides in Viburnum sargentii .

Biological Activity

(R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol, a compound with notable structural features, is being investigated for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, contributing to its unique reactivity and potential biological activity. The molecular structure can be represented as follows:

C10H15NO3\text{C}_{10}\text{H}_{15}\text{NO}_3

The biological activity of (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol is primarily attributed to its interactions with various enzymes and receptors. The hydroxy and methoxy groups enhance its binding affinity, allowing it to act as either an inhibitor or activator depending on the target:

  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Binding : The compound shows potential for interacting with G protein-coupled receptors (GPCRs), influencing signaling pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol. In vitro assays demonstrate its ability to inhibit the proliferation of cancer cells:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HepG2 (Liver Cancer)12.8
A549 (Lung Cancer)18.5

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is likely linked to its ability to scavenge free radicals effectively.

Neuroprotective Effects

Research indicates that (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It has been shown to reduce neuronal apoptosis and promote cell survival in dopaminergic neurons.

Case Studies

  • In Vivo Studies : A study involving mice demonstrated that administration of (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol improved muscle strength and endurance, suggesting potential applications in enhancing physical performance and recovery.
  • Clinical Trials : Preliminary clinical trials are underway to assess the efficacy of this compound in treating specific cancers and neurodegenerative disorders, focusing on dosage optimization and safety profiles.

Comparison with Similar Compounds

The biological activity of (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol can be contrasted with similar compounds:

CompoundActivity TypeNotable Differences
(R)-3-(4-Hydroxyphenyl)-beta-alaninolModerate AnticancerLacks methoxy group; reduced reactivity
(R)-3-(4-Methoxyphenyl)-beta-alaninolLower AntioxidantLacks hydroxy group; less effective against radicals
(R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alanineSimilar ActivityContains alanine moiety; altered pharmacokinetics

Q & A

Q. What synthetic strategies are commonly employed for (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol?

The synthesis typically involves reductive amination of 4-hydroxy-3-methoxybenzaldehyde with β-alanine derivatives, followed by chiral resolution to isolate the (R)-enantiomer. Alternatively, asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP systems) can achieve enantioselectivity. Key steps include protection of the phenolic hydroxyl group (e.g., acetylation) to prevent side reactions during amidation .

Q. How can the purity and enantiomeric excess of this compound be validated?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are standard. Purity is confirmed via reverse-phase HPLC (C18 column, UV detection at 275 nm) and mass spectrometry (ESI-MS for molecular ion confirmation). Absolute configuration is determined by X-ray crystallography using SHELXL for refinement .

Q. What spectroscopic methods are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify substituents on the aromatic ring (e.g., 4-hydroxy-3-methoxy groups at δ 6.8–7.2 ppm for protons) and the β-alaninol backbone (δ 3.4–3.8 ppm for CH2_2NH).
  • IR : Stretching vibrations for phenolic O–H (~3300 cm1^{-1}) and secondary alcohol C–O (~1050 cm1^{-1}).
  • UV-Vis : Absorption maxima at 275 nm due to the conjugated aromatic system .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay systems be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example, if the compound shows inhibition of monoamine oxidase (MAO) in vitro but not in cell-based assays, evaluate membrane permeability via logP calculations (experimental: shake-flask method) or use pro-drug strategies. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric MAO assays) .

Q. What experimental designs are optimal for studying metabolic stability?

Use liver microsomes (human/rat) with NADPH cofactors for Phase I metabolism profiling. For Phase II (e.g., glucuronidation), supplement with UDP-glucuronic acid. Quantify metabolites via LC-MS/MS with MRM transitions specific to the parent compound and predicted derivatives (e.g., m/z +176 for glucuronides). Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify involved enzymes .

Q. How to address challenges in crystallizing (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol for X-ray studies?

Poor crystallization may result from conformational flexibility. Strategies:

  • Co-crystallize with a stabilizing ligand (e.g., boronic acid derivatives forming hydrogen bonds).
  • Use high-throughput screening with 96-well crystallization plates (e.g., PEG/Ion Screen from Hampton Research).
  • If twinning occurs, employ SHELXD for structure solution and refine with SHELXL using TWIN/BASF instructions .

Q. What computational methods predict binding modes to biological targets?

Molecular docking (AutoDock Vina, Glide) with homology-modeled receptors (e.g., GPCRs) identifies putative binding pockets. MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinities. Validate with mutagenesis studies targeting predicted interaction residues .

Methodological Notes

  • Contradictory Data : Always cross-reference results with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Chiral Integrity : Monitor racemization during storage via periodic chiral HPLC; store at -20°C under nitrogen to prevent degradation .

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